Product packaging for Methyl 1-formylcyclopropane-1-carboxylate(Cat. No.:CAS No. 88157-41-9)

Methyl 1-formylcyclopropane-1-carboxylate

Cat. No.: B1424178
CAS No.: 88157-41-9
M. Wt: 128.13 g/mol
InChI Key: RMPZPDNSMGBBAE-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

Methyl 1-formylcyclopropane-1-carboxylate is systematically identified by the Chemical Abstracts Service registry number 88157-41-9 and carries the molecular formula C6H8O3 with a molecular weight of 128.13 grams per mole. The compound is also cataloged under the Molecular Design Limited number MFCD15526934, providing researchers with multiple reference points for procurement and literature searches. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, clearly indicating the presence of both a methyl ester group and an aldehyde functionality attached to the same carbon atom within the cyclopropane ring.

The structural architecture of this molecule is particularly noteworthy due to its quaternary carbon center at the 1-position of the cyclopropane ring. The Simplified Molecular Input Line Entry System representation, COC(=O)C1(C=O)CC1, illustrates the compact nature of this bifunctional system. This structural arrangement creates a highly reactive center where both electron-withdrawing groups exert their influence on the strained three-membered ring. The presence of two carbonyl groups on the same carbon atom generates significant electronic effects that influence both the compound's reactivity patterns and its potential synthetic transformations.

Table 1: Structural and Identification Data for this compound

Property Value
Chemical Abstracts Service Number 88157-41-9
Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
Molecular Design Limited Number MFCD15526934
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System COC(=O)C1(C=O)CC1

The compound's three-dimensional structure exhibits the characteristic features of cyclopropane derivatives, including significant ring strain and unique bonding characteristics. The triangular cyclopropane framework requires carbon-carbon bond angles of approximately 60 degrees, substantially deviating from the tetrahedral angle of 109.5 degrees found in unstrained alkanes. This geometric constraint, combined with the presence of two electron-withdrawing carbonyl groups, creates a highly reactive molecular system that serves as an excellent precursor for various synthetic transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B1424178 Methyl 1-formylcyclopropane-1-carboxylate CAS No. 88157-41-9

Properties

IUPAC Name

methyl 1-formylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-9-5(8)6(4-7)2-3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPZPDNSMGBBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697091
Record name Methyl 1-formylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88157-41-9
Record name Methyl 1-formylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-Formylcyclopropane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-formylcyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarboxylic acid with formic acid and methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-formylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 1-formylcyclopropane-1-carboxylate can be synthesized through several methods, primarily involving the reaction of cyclopropanecarboxylic acid with formic acid and methanol under catalytic conditions. The yield and purity of the compound can be optimized using advanced synthetic techniques such as continuous flow reactors and specific catalytic systems .

Chemical Properties:

  • Molecular Formula: C₆H₈O₃
  • Molecular Weight: 128.13 g/mol
  • Physical State: Colorless to light yellow liquid
  • Purity: >95% (GC)
  • Flash Point: 57 °C

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of complex organic molecules, including pharmaceuticals and specialty chemicals. Its cyclopropane ring structure allows for various transformations, such as oxidation, reduction, and substitution reactions .

Research has indicated that this compound may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry. Its interactions with biomolecules could potentially lead to the development of new therapeutic agents .

Pharmaceutical Development

The compound is explored for its potential use as a precursor in drug development. Its unique structure may contribute to the design of novel pharmaceuticals targeting various diseases. For instance, derivatives of this compound have been investigated for their efficacy against viral infections and other medical conditions .

Case Study 1: Synthesis for Drug Intermediates

A study highlighted the successful synthesis of this compound using a Ti-Claisen condensation method. This approach demonstrated high yields and purity, showcasing its utility as an intermediate in pharmaceutical applications .

Research conducted on analogues of this compound revealed promising results in modulating enzyme activity related to metabolic pathways. This suggests potential applications in developing drugs aimed at metabolic disorders .

Summary Table of Applications

Application AreaDescription
Organic SynthesisBuilding block for complex organic molecules; used in pharmaceutical synthesis
Biological ActivityPotential interactions with biomolecules; candidate for therapeutic development
Pharmaceutical DevelopmentPrecursor for drugs; investigated for antiviral and other therapeutic properties

Mechanism of Action

The mechanism of action of methyl 1-formylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other biomolecules, potentially modulating their activity and function .

Comparison with Similar Compounds

(a) Methyl 1-(Hydroxymethyl)cyclopropanecarboxylate

  • CAS : 88157-42-0
  • Molecular Formula : C₆H₁₀O₃
  • Substituents : Hydroxymethyl (-CH₂OH) instead of formyl.
  • Key Differences : The hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to the formyl derivative. However, the absence of the electrophilic formyl group reduces its reactivity in condensation or nucleophilic addition reactions .

(b) Methyl 1-Aminocyclopropanecarboxylate

  • CAS : 1314922-38-7 (hydrochloride form)
  • Molecular Formula: C₇H₁₃NO₂
  • Substituents: Amino (-NH₂) instead of formyl.
  • Key Differences: The amino group introduces basicity and nucleophilicity, enabling participation in peptide coupling or Schiff base formation. Unlike the formyl group, the amino substituent can undergo protonation, affecting solubility and reactivity under acidic conditions .

(c) Methyl 1-(Fluoromethyl)cyclopropanecarboxylate

  • CAS : 217636-29-8
  • Molecular Formula : C₆H₉FO₂
  • Substituents : Fluoromethyl (-CH₂F) instead of formyl.
  • Key Differences : The electron-withdrawing fluorine atom stabilizes the cyclopropane ring against ring-opening reactions. The fluoromethyl group also imparts metabolic stability, making this compound more suitable for in vivo applications compared to the formyl analog .

(d) Methyl 2-(4-Aminophenyl)cyclopropane-1-carboxylate

  • Molecular Formula: C₁₁H₁₃NO₂
  • Substituents: 4-Aminophenyl at the 2-position.
  • Key Differences: The aromatic amino group enables π-π stacking interactions and conjugation, broadening applications in materials science. The formyl derivative lacks this aromaticity, limiting its use in optoelectronic materials .

Ester Group Variations

(a) Ethyl 1-Methylcyclopropane-1-carboxylate

  • CAS : 71441-76-4
  • Molecular Formula : C₇H₁₂O₂
  • Key Differences : The ethyl ester (-COOCH₂CH₃) increases lipophilicity compared to the methyl ester, enhancing membrane permeability in biological systems. However, the absence of a formyl group reduces its utility in cross-coupling reactions .

Functional Group Reactivity and Stability

Compound Key Functional Group Reactivity Stability
This compound Formyl (-CHO) High (nucleophilic additions, condensations) Moderate (prone to oxidation)
Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate Chlorosulfonyl (-SO₂Cl) High (electrophilic substitutions) Low (hydrolytically sensitive)
Ethyl 1-methanesulfonylcyclopropane-1-carboxylate Methanesulfonyl (-SO₂CH₃) Moderate (participates in eliminations) High (resistant to hydrolysis)
  • Formyl vs. Sulfonyl Groups : The formyl group is more reactive in nucleophilic additions (e.g., Grignard reactions) but less stable under oxidizing conditions. Sulfonyl derivatives exhibit greater thermal and hydrolytic stability but require harsher conditions for transformations .

Biological Activity

Methyl 1-formylcyclopropane-1-carboxylate (MFCC) is a compound of growing interest in the field of organic chemistry and its biological implications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

  • Chemical Formula : C6_6H8_8O3_3
  • Molecular Weight : 128.128 g/mol
  • CAS Number : 88157-41-9

MFCC is structurally related to other cyclopropane derivatives and has been studied for its potential applications in various biological contexts.

MFCC exhibits significant biochemical properties that influence its biological activity:

  • Enzyme Interaction : MFCC is known to interact with enzymes involved in metabolic pathways, particularly those related to ethylene biosynthesis. It acts as a substrate analog for enzymes such as aminocyclopropane-1-carboxylate synthase (ACC synthase) and ACC oxidase, which are critical in the production of ethylene, a plant hormone that regulates growth and development .

The biological activity of MFCC can be attributed to its ability to modulate ethylene production through the following mechanisms:

  • Agonist Activity : MFCC acts as an agonist for ACC oxidase, enhancing ethylene production. This interaction leads to physiological changes in plants, such as accelerated ripening and increased root hair formation .
  • Cellular Effects : In plant models, MFCC has demonstrated dose-dependent effects on cellular processes, influencing root elongation and fruit ripening.

Case Studies

  • Ethylene Production Enhancement :
    • A study on tomato plants showed that MFCC significantly enhanced ethylene production, resulting in improved fruit quality and extended shelf life.
  • Viral Replication Inhibition :
    • Certain isomers related to MFCC exhibited potential antiviral properties by inhibiting Epstein-Barr virus replication, indicating broader implications for its use in pharmacology.
  • Cellular Interaction Studies :
    • Investigations into the cellular interactions of MFCC revealed its role in modulating ethylene-related responses, further supporting its importance in plant physiology and potential therapeutic applications.

Comparative Analysis of Biological Activity

CompoundBiological ActivityMechanism
MFCCEnhances ethylene production; promotes fruit ripeningAgonist for ACC oxidase; interacts with ethylene receptors
ACCPrecursor to ethylene; regulates plant growthDirect substrate for ACC oxidase; initiates ethylene signaling
EthyleneRegulates diverse plant processes including senescence and stress responsesGaseous hormone acting through specific receptors

Q & A

Q. What are the common synthetic routes for preparing methyl 1-formylcyclopropane-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclopropanation of a precursor (e.g., via [2+1] cycloaddition or vinylcyclopropane rearrangement) followed by functionalization. Key steps include:

  • Cyclopropanation : Using catalysts like Rh(II) or Cu(I) to generate the strained cyclopropane ring .
  • Formylation : Introducing the formyl group via Vilsmeier-Haack or oxidation of a methylene precursor.
  • Esterification : Methyl ester formation under acidic or basic conditions.
    Optimization focuses on solvent polarity (e.g., dichloromethane for low dielectric stability), temperature control (0–25°C to minimize side reactions), and catalyst loading (0.5–5 mol%) to balance yield and purity .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify cyclopropane ring protons (δ 1.2–2.5 ppm) and carbonyl groups (δ 165–175 ppm). Diastereotopic protons confirm stereochemical integrity .
  • IR Spectroscopy : Stretching frequencies for ester (C=O, ~1720 cm1^{-1}) and formyl (C=O, ~1700 cm1^{-1}) groups validate functionalization .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 157.0735 for C7_7H8_8O3_3) .

Q. How should researchers handle safety and stability concerns during synthesis?

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Storage : Store at –20°C in airtight containers to prevent hydrolysis of the formyl group .
  • Waste Disposal : Segregate organic waste for incineration to avoid environmental release of reactive intermediates .

Advanced Research Questions

Q. How can stereochemical control be achieved during cyclopropane ring formation?

Stereoselective synthesis requires chiral catalysts or auxiliaries:

  • Rhodium Catalysts : Rh2_2(S-PTTL)4_4 induces enantioselectivity (>90% ee) in cyclopropanation via carbene transfer .
  • Chiral Solvents : Use of (-)-menthol as a co-solvent can bias ring closure dynamics .
  • Computational Modeling : DFT calculations predict transition states to optimize diastereomer ratios .

Q. What strategies resolve contradictions in reactivity data for strained cyclopropane derivatives?

  • Kinetic vs. Thermodynamic Control : Competing pathways (e.g., ring-opening vs. functionalization) are resolved via time-resolved IR spectroscopy or Arrhenius analysis .
  • Isotopic Labeling : 13C^{13}C-labeled formyl groups track reaction mechanisms in ring-expansion studies .
  • Cross-Validation : Compare experimental results (e.g., Hammett plots) with computational (DFT) models to identify outliers .

Q. How does ring strain influence the compound’s reactivity in medicinal chemistry applications?

  • Enzyme Inhibition : The strained cyclopropane enhances binding affinity to enzymes (e.g., cyclopropane-based protease inhibitors) by mimicking transition-state geometries .
  • Metabolic Stability : Strain energy (~27 kcal/mol) slows oxidative degradation, improving pharmacokinetic profiles in vivo .
  • Click Chemistry : Strain-promoted azide-alkyne cycloaddition (SPAAC) enables bioorthogonal labeling in cellular assays .

Q. What methodologies are used to study the compound’s biological activity?

  • In Vitro Assays : Dose-response curves (IC50_{50}) in enzyme inhibition studies, validated via LC-MS quantification of substrate turnover .
  • Molecular Docking : AutoDock Vina predicts binding poses with target proteins (e.g., COX-2) using the formyl group as a hydrogen-bond acceptor .
  • Toxicity Screening : Ames test or zebrafish embryo models assess genotoxicity and developmental effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-formylcyclopropane-1-carboxylate
Reactant of Route 2
Methyl 1-formylcyclopropane-1-carboxylate

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